A Technical Guide to the Discovery and Development of Erythrityl Tetranitrate
A Technical Guide to the Discovery and Development of Erythrityl Tetranitrate
Introduction: Erythrityl tetranitrate (ETN) is a nitrate (B79036) ester with a notable dual history, recognized for its potent explosive characteristics and its significant therapeutic application as a vasodilator. First synthesized in the mid-19th century, its trajectory from a chemical curiosity to a compound of interest in both explosives engineering and pharmacology is a compelling narrative of scientific discovery constrained by technological limitations. This document provides an in-depth exploration of the history of ETN's discovery, detailing the early experimental protocols, its physicochemical properties, and the elucidation of its mechanism of action as a cardiovascular drug.
Discovery and Historical Context
Erythrityl tetranitrate was first synthesized in 1849 by the Scottish chemist John Stenhouse.[1][2][3] This discovery was a direct consequence of his prior isolation of the precursor sugar alcohol, erythritol (B158007) (which he named "erythroglucin"), from lichens in 1848.[4] Stenhouse promptly nitrated the newly discovered erythritol and described the resulting compound's powerful explosive properties.[1] However, due to the yet-to-be-standardized atomic weights of the era, his initial proposed chemical formula was incorrect.[1]
Despite its early discovery and potent nature, ETN saw no significant application as an explosive for nearly a century. The primary obstacle was the extreme scarcity and high cost of its precursor, erythritol, which had to be painstakingly extracted from natural sources like seaweed and algae.[2][5][6] While DuPont researched the explosive and secured a patent for a more stable production method in 1928, the prohibitive cost of erythritol synthesis prevented any commercialization.[1][6] Consequently, ETN was not utilized during major conflicts such as World War I or World War II.[6]
The landscape changed dramatically in the 1990s with advancements in biotechnology. The development of microbial fermentation processes using genetically-engineered yeasts allowed for the inexpensive and large-scale production of erythritol from common starting materials like corn starch.[1][2][3] This breakthrough made erythritol widely available as an artificial sweetener and, consequently, made the synthesis of ETN far more accessible.[3][5]
Parallel to its history as an explosive, the vasodilator properties of ETN were investigated as early as 1895.[1] Like other organic nitrates such as nitroglycerin, it was found to be effective in relaxing blood vessels and was eventually used as the active ingredient in the medication Cardilate for the prevention of angina pectoris.[1][7][8]
Timeline of Key Events
Figure 1: A timeline illustrating the major milestones in the discovery and development of Erythrityl Tetranitrate.
Physicochemical and Explosive Properties
Erythrityl tetranitrate is a white, odorless crystalline solid known for its high explosive power, which is comparable to that of pentaerythritol (B129877) tetranitrate (PETN).[1] It is, however, considered slightly more sensitive to friction and impact than PETN.[1] One of its distinguishing features is a low melting point of 61°C, which allows it to be melt-cast in warm water.[1][6]
| Property | Value |
| Chemical Formula | C₄H₆N₄O₁₂[1][9] |
| Molar Mass | 302.11 g/mol [10] |
| Appearance | White, odorless crystalline solid[1][11] |
| Density | 1.7219 g/cm³ (Pressed)[1] 1.70 g/cm³ (Melt-cast)[1] 1.827 g/cm³ (Crystal)[2][5] |
| Melting Point | 61 °C (142 °F)[1] |
| Boiling Point | Decomposes at 160 °C[1] |
| Detonation Velocity | 8206 m/s (at 1.7219 g/cm³)[1] 8040 m/s (at 1.70 g/cm³)[1] |
| Solubility in Water | 0.00302 g/100 mL[1] |
| Solubility in Solvents | Readily soluble in acetone (B3395972) and other ketones[1][11] |
Historical Experimental Protocols
Stenhouse's Initial Synthesis (c. 1849)
The earliest reported synthesis of erythrityl tetranitrate involved dissolving its precursor, erythritol, in strong nitric acid and subsequently precipitating the product by adding concentrated sulfuric acid.[12] This method, however, was noted to produce a compound with poor chemical stability, likely due to residual acids and incomplete nitration byproducts.[12]
DuPont Improved Synthesis and Stabilization (1928)
To address the instability of early ETN, Frank H. Bergeim, in a patent assigned to DuPont, outlined a revised protocol.[12] This method became a foundational technique for producing a more stable product.
Methodology:
-
Sulfation: One part of erythritol is slowly dissolved in five parts of concentrated sulfuric acid (90-95%), with cooling to ensure the temperature does not exceed 40-50°C to prevent carbonization.[12]
-
Nitration: The resulting erythritol-sulfuric acid solution is then run into seven parts of strong nitric acid (90-100%) while maintaining a temperature between 40 and 50°C.[12] The erythrityl tetranitrate separates as an oil in the warm waste acid.
-
Crystallization: The mixture is cooled slowly with rapid agitation to obtain the explosive in a fine crystalline state.[12]
-
Stabilization: The crude, slightly acidic product is purified by dissolving it in a warm, water-soluble solvent such as alcohol or acetone.[12] A weak alkali, typically powdered ammonium (B1175870) carbonate, is added to the solution to neutralize residual acids.[12]
-
Precipitation: The stabilized erythrityl tetranitrate is then forced out of the solution by the addition of water, filtered, and dried.[12]
Synthesis Workflow (DuPont, 1928)
Figure 2: Workflow for the synthesis and stabilization of ETN as described in the 1928 DuPont patent.
Pharmacological Discovery and Mechanism of Action
Erythrityl tetranitrate's therapeutic value lies in its function as a vasodilator, with properties analogous to nitroglycerin.[10][13] It is prescribed for the management of angina pectoris, a condition caused by insufficient blood flow to the heart muscle.[7][8] The drug acts by relaxing vascular smooth muscle, which dilates blood vessels, thereby reducing the heart's workload and improving oxygen supply to the myocardium.[7][8]
The mechanism of action is predicated on the release of nitric oxide (NO), a potent signaling molecule.[7][14]
Signaling Pathway:
-
Metabolism: Upon administration, erythrityl tetranitrate is metabolized in the body, a process catalyzed by enzymes such as nitrate reductases, leading to the release of nitric oxide (NO).[14]
-
Enzyme Activation: The released NO diffuses into vascular smooth muscle cells and activates the enzyme guanylate cyclase.[7][13][14]
-
Second Messenger Production: Activated guanylate cyclase catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7][13][14]
-
Muscle Relaxation: The resulting increase in intracellular cGMP concentration initiates a cascade of protein kinase-dependent phosphorylations.[13] This ultimately leads to the dephosphorylation of myosin light chains and a reduction in intracellular calcium levels, causing the smooth muscle cells to relax and the blood vessel to dilate (vasodilation).[7][13][14]
Vasodilatory Signaling Pathway
Figure 3: The signaling pathway of Erythrityl Tetranitrate leading to vasodilation.
References
- 1. Erythritol tetranitrate - Wikipedia [en.wikipedia.org]
- 2. dettx.com [dettx.com]
- 3. osti.gov [osti.gov]
- 4. Erythritol - Wikipedia [en.wikipedia.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. m.youtube.com [m.youtube.com]
- 7. What is Erythrityl Tetranitrate used for? [synapse.patsnap.com]
- 8. medindia.net [medindia.net]
- 9. Erythrityl tetranitrate [webbook.nist.gov]
- 10. Erythrityl Tetranitrate | C4H6N4O12 | CID 5284553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. US1691954A - Production of erythritol tetranitrate - Google Patents [patents.google.com]
- 13. Erythrityl tetranitrate : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 14. What is the mechanism of Erythrityl Tetranitrate? [synapse.patsnap.com]
